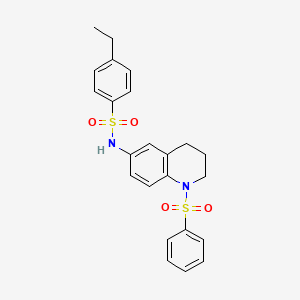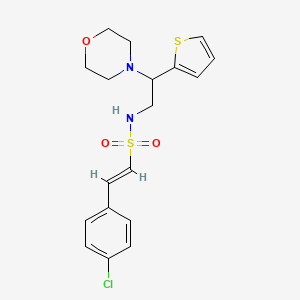
(E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-3-(2-ethoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that can be harnessed for studying various biological and chemical processes, such as drug discovery, catalysis, and material science .
Synthesis Analysis
The synthesis of pyridine-containing biaryls is challenging. Traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Molecular Structure Analysis
The molecular structure of “(E)-3-(2-ethoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is complex, and it’s important to note that the compound contains a pyrazole ring, a pyridine ring, and an ethoxyphenyl group .
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-3-(2-ethoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” are not fully detailed in the available resources .
Scientific Research Applications
Synthetic Pathways and Chemical Selectivity
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and pyrazole motifs, are well-documented for their versatility as synthetic intermediates and their biological significance. Such compounds have shown potential in metal complexes formation, catalyst design, and medicinal applications due to their diverse functionalities (Li et al., 2019). Moreover, the selectivity and potency of chemical inhibitors targeting cytochrome P450 isoforms in human liver microsomes have been evaluated, highlighting the crucial role of specific inhibitors in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Medicinal Applications
Research on pyrazole and pyridine derivatives has led to significant discoveries in medicinal chemistry, showcasing a broad spectrum of pharmacological properties. Compounds with such scaffolds have been explored for their anticancer, antibacterial, anti-inflammatory, and kinase inhibition activities. The review on pyrazolo[3,4-b]pyridine kinase inhibitors, for instance, underscores the versatility of this scaffold in interacting with kinases via multiple binding modes, making it a valuable component in designing kinase inhibitors (Wenglowsky, 2013).
Potential for New CNS Acting Drugs
Another domain of interest is the development of central nervous system (CNS) acting drugs. Functional chemical groups, including pyrazole derivatives, are considered promising lead molecules for synthesizing compounds with potential CNS activity. This highlights the ongoing search for new therapeutic agents that can address CNS disorders with fewer side effects, such as addiction or tolerance (Saganuwan, 2017).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-ethoxybenzohydrazide with pyridine-3-carbaldehyde followed by cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to E/Z isomerization to obtain the desired (E)-isomer.", "Starting Materials": [ "2-ethoxybenzohydrazide", "pyridine-3-carbaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one", "acetic acid", "glacial acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-ethoxybenzohydrazide with pyridine-3-carbaldehyde in ethanol in the presence of catalytic amount of p-toluenesulfonic acid to yield N'-(pyridin-3-ylmethylene)-2-ethoxybenzohydrazide.", "Step 2: Cyclization of N'-(pyridin-3-ylmethylene)-2-ethoxybenzohydrazide with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid and glacial acetic acid to yield (E/Z)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide.", "Step 3: Separation of (E)-isomer from (Z)-isomer by column chromatography using a suitable solvent system." ] } | |
| 1285541-84-5 | |
Molecular Formula |
C18H17N5O2 |
Molecular Weight |
335.367 |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-17-8-4-3-7-14(17)15-10-16(22-21-15)18(24)23-20-12-13-6-5-9-19-11-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
FNAUOFCIRPRJPF-UDWIEESQSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)

![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)
![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)



